molecular formula C23H16N4O3S B2367461 (Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 477483-39-9

(Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B2367461
CAS No.: 477483-39-9
M. Wt: 428.47
InChI Key: ZLQYAKAMELZSDB-QPLCGJKRSA-N
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Description

(Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of sulfonamides and contains an indole core, which is a common structural motif in many biologically active molecules.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of indole derivatives , which are known to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound is stable in air and nitrogen atmospheres until 205 °C . At temperatures higher than 205 °C, in air, the oxidative decomposition takes place . This suggests that temperature is an important environmental factor that can influence the stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, introduction of the sulfonamide group, and the diazotization reaction to introduce the phenyldiazenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its structural similarity to other bioactive molecules suggests it may have applications in drug development.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Indomethacin: An indole derivative used as a nonsteroidal anti-inflammatory drug.

    Azobenzene: A compound with a similar diazene group used in molecular switches.

Uniqueness

(Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is unique due to its combination of an indole core, sulfonamide group, and phenyldiazenyl moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-oxo-N-(4-phenyldiazenylphenyl)-1H-benzo[cd]indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3S/c28-23-19-8-4-7-18-21(14-13-20(24-23)22(18)19)31(29,30)27-17-11-9-16(10-12-17)26-25-15-5-2-1-3-6-15/h1-14,27H,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQYAKAMELZSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501041292
Record name Benz[cd]indole-6-sulfonamide, 1,2-dihydro-2-oxo-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501041292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477483-39-9
Record name Benz[cd]indole-6-sulfonamide, 1,2-dihydro-2-oxo-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501041292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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